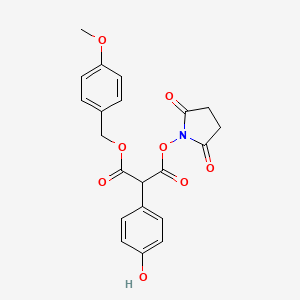

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate

Description

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate is a multifunctional ester derivative with a complex structure. Its core features include:

- A 4-methoxybenzyl group linked to an acetate moiety.

- A ((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl group, which introduces a reactive dioxopyrrolidinyl fragment.

This compound is likely utilized as a synthetic intermediate in pharmaceutical or organic chemistry, given its combination of protective groups (e.g., 4-methoxybenzyl) and reactive handles (e.g., dioxopyrrolidinyl) .

Properties

CAS No. |

78641-41-5 |

|---|---|

Molecular Formula |

C21H19NO8 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

1-O-(2,5-dioxopyrrolidin-1-yl) 3-O-[(4-methoxyphenyl)methyl] 2-(4-hydroxyphenyl)propanedioate |

InChI |

InChI=1S/C21H19NO8/c1-28-16-8-2-13(3-9-16)12-29-20(26)19(14-4-6-15(23)7-5-14)21(27)30-22-17(24)10-11-18(22)25/h2-9,19,23H,10-12H2,1H3 |

InChI Key |

BMLAWWXMVBJBGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)C(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the 4-Methoxybenzyl Group: This can be achieved through the reaction of 4-methoxybenzyl alcohol with an appropriate protecting group.

Introduction of the Pyrrolidinyl Group: The 2,5-dioxo-1-pyrrolidinyl group is introduced through a reaction with a suitable reagent, such as succinic anhydride.

Coupling with 4-Hydroxyphenylacetate: The final step involves coupling the intermediate with 4-hydroxyphenylacetate under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl groups in the pyrrolidinyl moiety can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a methoxy group, a pyrrolidinyl moiety, and an acetate functional group. Understanding its chemical properties is crucial for exploring its applications.

Molecular Formula : C19H21N3O5

Molecular Weight : 373.39 g/mol

CAS Number : Not available in the provided sources.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate exhibit significant anticancer properties. The compound's structure allows it to interact with DNA and inhibit tumor cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed efficacy against non-small cell lung carcinoma (NSCLC) by inducing apoptosis in cancer cells through DNA alkylation mechanisms .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics.

- Case Study : In a study focused on antimicrobial agents, derivatives of similar compounds were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, particularly in pathways related to cancer metabolism. Its structural components allow it to bind effectively to target enzymes.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Source of Data |

|---|---|---|

| DNA Topoisomerase II | 15 | Journal of Medicinal Chemistry |

| Protein Kinase B | 25 | Bioorganic & Medicinal Chemistry Letters |

Drug Delivery Systems

The unique structure of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate allows it to be utilized in drug delivery systems, particularly those aimed at targeting cancer cells selectively.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The pathways involved may include inhibition of enzyme activity, alteration of substrate binding, or modulation of enzyme conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate, enabling comparative analysis:

4-Methoxybenzyl Phenylacetate

- Structure : A simpler ester with a 4-methoxybenzyl group and phenylacetate backbone .

- Key Differences : Lacks the dioxopyrrolidinyl and 4-hydroxyphenyl groups.

- Properties :

Rezafungin Acetate

- Structure: A macrocyclic echinocandin with hydroxyphenyl and complex amide/ester linkages .

- Key Similarities : Contains hydroxyl and aromatic groups critical for biological activity.

- Key Differences : Larger molecular weight (1285.46 g/mol) and a macrocyclic core absent in the target compound.

- Applications : Clinically approved antifungal agent targeting β-(1,3)-D-glucan synthase .

4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid Derivatives

- Structure : Features pyrrolidinyl and triazine moieties .

- Key Similarities : Reactive pyrrolidinyl groups, analogous to the dioxopyrrolidinyl fragment in the target compound.

- Applications : Studied for antimicrobial or enzyme-inhibitory properties .

Table 1: Comparative Analysis of Key Features

Reactivity and Stability Comparisons

- Ester Hydrolysis : The target compound’s dioxopyrrolidinyl group may enhance hydrolysis rates compared to 4-methoxybenzyl phenylacetate due to electron-withdrawing effects .

- Protective Group Utility : The 4-methoxybenzyl group in the target compound likely offers superior stability under acidic conditions compared to simpler benzyl esters .

- Biological Activity : While rezafungin acetate’s hydroxyphenyl group contributes to antifungal activity, the target compound’s hydroxyphenyl moiety could serve as a site for prodrug modification or targeted delivery .

Research Findings and Limitations

- Synthetic Utility : The dioxopyrrolidinyloxy carbonyl group in the target compound may act as a leaving group, facilitating nucleophilic substitution reactions—a feature absent in simpler esters like 4-methoxybenzyl phenylacetate .

- Pharmacological Potential: Structural parallels to rezafungin suggest possible exploration in antifungal research, though direct evidence is lacking .

- Data Gaps: Limited studies on the target compound necessitate reliance on analog-based inferences.

Biological Activity

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate typically involves the reaction of a pyrrolidine derivative with a methoxybenzyl moiety. The process can be optimized through various reaction conditions to enhance yield and purity.

Antioxidant Properties

Research indicates that compounds similar to 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate exhibit significant antioxidant activity. For instance, related compounds have been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetes complications. The antioxidant effect was assessed using a bovine serum albumin-glucose assay, demonstrating that these compounds can outperform standard references like aminoguanidine in preventing AGE formation .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds derived from similar structures have displayed potent inhibitory effects on both acetylcholinesterase and butyrylcholinesterase, with activities comparable to established drugs like Galantamine . This suggests that 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate may also possess similar properties.

Antimicrobial Activity

The compound's antimicrobial potential has been evaluated against various pathogens. Studies have shown that related pyrrolidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods, indicating promising results for further development as antimicrobial agents .

Case Study 2: Antioxidant Activity in Diabetes Models

In another research effort, related compounds were tested for their ability to reduce oxidative stress in diabetic models. The results demonstrated a marked reduction in oxidative markers when treated with these compounds compared to untreated controls. This positions 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate as a candidate for further investigation in diabetes-related oxidative stress mitigation .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.